5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine
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Overview
Description
5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a cyclohexylmethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed amination of 5-Bromo-2-chloropyridine . Another approach involves the halogen-exchange reaction using anhydrous potassium fluoride . These reactions are carried out under controlled conditions to ensure the selective substitution of the desired halogen atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, anhydrous potassium fluoride, and boronic acids. The reactions are typically carried out under inert atmosphere and controlled temperatures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed amination can produce amino-2-chloropyridine, while halogen-exchange reactions can yield 5-Bromo-2-fluoropyridine .
Scientific Research Applications
5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in drug development or chemical synthesis. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A precursor in the synthesis of 5-Bromo-2-chloro-3-(cyclohexylmethoxy)pyridine.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reactions.
Amino-2-chloropyridine: Produced through palladium-catalyzed amination.
Uniqueness
This compound is unique due to the presence of the cyclohexylmethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Properties
IUPAC Name |
5-bromo-2-chloro-3-(cyclohexylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCHHMHZQGKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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